molecular formula C6H11ClO2 B093202 tert-Butyl chloroacetate CAS No. 107-59-5

tert-Butyl chloroacetate

Cat. No.: B093202
CAS No.: 107-59-5
M. Wt: 150.6 g/mol
InChI Key: KUYMVWXKHQSIAS-UHFFFAOYSA-N
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Description

tert-Butyl chloroacetate: is an organic compound with the molecular formula C6H11ClO2 . It is a colorless to yellow liquid that is used as an intermediate in organic synthesis. The compound is known for its role in the preparation of various chemical products, including pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

Tert-Butyl chloroacetate is an organic compound with the chemical formula ClCH2COOC(CH3)3 . It is primarily used in the synthesis of other compounds . The primary targets of this compound are the molecules it reacts with in these synthesis processes .

Mode of Action

This compound interacts with its targets through chemical reactions. For instance, it has been used in the synthesis of imidazol-1-yl-acetic acid hydrochloride and cis-disubstituted aziridine ester via aza-Darzens reaction . These reactions result in the formation of new compounds .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific reactions it is involved in. In general, it participates in the synthesis of other compounds, thereby affecting the pathways these compounds are involved in .

Pharmacokinetics

It is known to be a poison by ingestion and moderately toxic by inhalation and skin contact . Its physical properties, such as a boiling point of 48-49 °C/11 mmHg and a density of 1.053 g/mL at 25 °C, may influence its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the new compounds it helps synthesize . It is also known to emit toxic vapors of Cl- when heated to decomposition .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be handled in a well-ventilated place, away from sources of ignition . It is also recommended to avoid formation of dust and aerosols . These precautions help to prevent exposure to the compound and its potentially harmful effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl chloroacetate can be synthesized through the reaction of chloroacetyl chloride with tert-butanol in the presence of a base such as N,N-dimethylaniline. The reaction is typically carried out at temperatures below 30°C to control the exothermic nature of the process. The product is then purified by washing and drying, followed by fractional distillation under reduced pressure .

Industrial Production Methods: In an industrial setting, this compound can be produced by the addition of chloroacetic acid to isobutene in a closed vessel under pressure. This reaction is carried out in the absence of catalysts and solvents at temperatures ranging from 80°C to 110°C over a period of 1 to 12 hours. The product mixture is then cooled and distilled under reduced pressure to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl chloroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

tert-Butyl chloroacetate can be compared with other similar compounds such as:

  • tert-Butyl bromoacetate
  • Ethyl chloroacetate
  • Methyl chloroacetate

Uniqueness: this compound is unique due to its specific reactivity and the ability to form tert-butyl esters, which are valuable intermediates in organic synthesis. Its bulky tert-butyl group provides steric hindrance, which can influence the selectivity and outcome of chemical reactions .

Properties

IUPAC Name

tert-butyl 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2/c1-6(2,3)9-5(8)4-7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYMVWXKHQSIAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059351
Record name 1,1-Dimethylethyl chloroacetate
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Molecular Weight

150.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

107-59-5
Record name tert-Butyl chloroacetate
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Record name tert-Butyl chloroacetate
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Record name tert-Butyl chloroacetate
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Record name Acetic acid, 2-chloro-, 1,1-dimethylethyl ester
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Record name 1,1-Dimethylethyl chloroacetate
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Record name tert-butyl chloroacetate
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Record name TERT-BUTYL CHLOROACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of tert-butyl chloroacetate in organic synthesis?

A1: this compound is a versatile reagent used in various organic synthesis reactions. It serves as a glycine equivalent in synthesizing α-amino acids, particularly in optically active forms []. Additionally, it acts as a building block for heterocyclic compounds like dihydropyridazinones, N-substituted dihydropyrazoles [], O-substituted pyrazoles [], and spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives []. Furthermore, it is a key starting material for synthesizing imidazol-1-yl-acetic acid hydrochloride, a crucial intermediate for the drug zoledronic acid [, ].

Q2: Can you describe a green chemistry approach to synthesizing imidazol-1-yl-acetic acid hydrochloride using this compound?

A3: Yes, a solvent-free method has been developed for synthesizing imidazol-1-yl-acetic acid hydrochloride, a key intermediate for zoledronic acid, using this compound []. This approach involves two steps: First, a solvent-free N-alkylation of imidazole with this compound forms imidazol-1-yl-acetic acid tert-butyl ester. Subsequently, this ester undergoes hydrolysis in water followed by treatment with hydrochloric acid, yielding the desired imidazol-1-yl-acetic acid hydrochloride in good yields []. This method offers a more environmentally friendly alternative to conventional solvent-based approaches.

Q3: How does the tert-butoxycarbonylmethyl group influence the thermal properties of polymers?

A4: The incorporation of the tert-butoxycarbonylmethyl group, derived from this compound, into polymers introduces thermal sensitivity []. Upon heating to around 160 °C, these modified polymers undergo decomposition and foaming due to the syn-elimination of the tert-butyl ester group, releasing isobutene gas []. This characteristic makes such polymers potentially useful in applications requiring controlled thermal degradation.

Q4: What is the impact of sodium dodecyl sulfate (SDS) micelles on the alkaline hydrolysis of chloroacetates like this compound?

A5: Research indicates that anionic surfactant micelles of SDS have an inhibitory effect on the alkaline hydrolysis of various chloroacetates, including this compound []. This inhibition is attributed to the interaction between the negatively charged SDS micelles and the negatively charged hydroxide ions, hindering their access to the chloroacetate molecules for hydrolysis [].

Q5: How can this compound be used in the synthesis of di-tert-butyl malonate?

A6: While this compound itself is not directly used in the synthesis of di-tert-butyl malonate, it highlights the versatility of tert-butyl esters in organic synthesis []. Di-tert-butyl malonate is typically synthesized using malonyl dichloride and tert-butanol under specific conditions []. This example emphasizes the utility of tert-butyl protecting groups in multi-step syntheses.

Q6: Can you describe the analytical methods used to characterize this compound and monitor its reactions?

A8: Various analytical techniques are employed to characterize this compound and monitor its reactions. These include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, gas chromatography-mass spectrometry (GC/MS) [], melting point determination [], and high-performance liquid chromatography (HPLC) []. These techniques help in confirming the compound's identity, purity, and tracking its conversion during reactions.

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